molecular formula C16H20O3 B1604014 cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-69-3

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1604014
CAS No.: 733742-69-3
M. Wt: 260.33 g/mol
InChI Key: GCQWXCCUUDOPHV-UONOGXRCSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex organic molecule characterized by a distinctive bicyclic structure incorporating both aliphatic and aromatic components. The compound is officially registered under Chemical Abstracts Service number 733742-69-3 and possesses the molecular formula C16H20O3 with a molecular weight of 260.33 g/mol. The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid, which precisely describes the stereochemical configuration and substitution pattern.

The compound's nomenclature reflects its structural complexity, incorporating several key functional groups and stereochemical elements. The "cis" designation indicates the relative stereochemistry between the benzoyl group at position 2 and the carboxylic acid group at position 1 of the cyclohexane ring. The 3,5-dimethylbenzoyl moiety refers to the aromatic ketone substituent, where two methyl groups are positioned at the meta positions of the benzene ring relative to the carbonyl carbon. This specific substitution pattern significantly influences the compound's chemical properties and reactivity profiles.

The molecular structure can be further characterized through various spectroscopic identifiers. The compound possesses an InChI key of GCQWXCCUUDOPHV-KGLIPLIRSA-N, which serves as a unique digital fingerprint for the molecule. The canonical SMILES notation represents the compound as CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C, providing a linear representation of its connectivity. These standardized identifiers facilitate accurate communication and database searches within the scientific community.

Property Value Reference
CAS Number 733742-69-3
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name (1S,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
InChI Key GCQWXCCUUDOPHV-KGLIPLIRSA-N

Historical Context and Discovery

The development of this compound represents part of a broader research initiative focused on synthesizing bioactive small molecules with potential pharmaceutical applications. While specific details regarding the initial discovery and synthesis of this particular compound are limited in the available literature, its development appears to be connected to systematic investigations of substituted cyclohexane derivatives containing aromatic ketone functionalities.

The compound's classification as a bioactive small molecule suggests its development was driven by pharmaceutical research initiatives aimed at exploring novel chemical scaffolds for drug discovery. The strategic incorporation of the 3,5-dimethylbenzoyl group onto the cyclohexane framework likely emerged from structure-activity relationship studies designed to optimize biological activity while maintaining favorable pharmacological properties. This approach reflects contemporary medicinal chemistry strategies that systematically modify molecular frameworks to enhance therapeutic potential.

Research into cyclohexane-based compounds containing aromatic substituents has gained significant attention in recent decades due to their versatility as synthetic intermediates and their potential biological activities. The specific stereochemical configuration present in this compound suggests that researchers deliberately designed this molecule to investigate the influence of spatial arrangements on biological activity. The cis configuration may provide distinct conformational preferences that could translate into specific receptor binding characteristics or enzymatic interactions.

The compound's emergence in commercial chemical catalogs from specialized suppliers indicates successful synthetic route development and scalable production methods. This availability suggests that the compound has garnered sufficient research interest to warrant commercial production, likely driven by its utility in pharmaceutical research or as a synthetic intermediate for more complex molecular targets.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in multiple areas of chemical research, particularly in the development of bioactive compounds and synthetic methodologies. The compound's classification as a bioactive small molecule indicates its potential utility in pharmaceutical applications, where it may serve either as a lead compound for drug development or as a synthetic intermediate in the preparation of more complex therapeutic agents.

The structural features of this compound make it particularly valuable for medicinal chemistry applications. The presence of both a carboxylic acid functional group and an aromatic ketone provides multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships. The carboxylic acid group can be converted to various derivatives such as esters, amides, or other functionalized forms, while the ketone functionality offers opportunities for reduction, condensation reactions, or nucleophilic additions. These modification possibilities enable the generation of chemical libraries for biological screening programs.

In organic synthesis, the compound serves as an important building block for constructing more complex molecular architectures. The combination of aliphatic and aromatic components within a single molecule provides synthetic chemists with versatile starting materials for developing novel synthetic methodologies. The stereochemical complexity introduced by the cis configuration adds another dimension to its utility, as researchers can explore the influence of stereochemistry on reaction outcomes and product properties.

The compound's predicted physical and chemical properties further enhance its significance in research applications. With a predicted boiling point of 442.9 degrees Celsius and a density of 1.140 grams per cubic centimeter, the compound exhibits stability characteristics suitable for various synthetic transformations. The predicted pKa value of 4.51 indicates moderate acidity, which influences its behavior in biological systems and chemical reactions. These properties collectively make the compound suitable for diverse research applications while maintaining reasonable handling characteristics.

Physical Property Predicted Value Reference
Boiling Point 442.9 ± 45.0 °C
Density 1.140 ± 0.06 g/cm³
pKa 4.51 ± 0.44
Flash Point 235.8 °C

Research applications of this compound extend beyond traditional pharmaceutical development to include materials science and catalysis studies. The compound's unique structural features make it suitable for investigating molecular recognition phenomena, where the spatial arrangement of functional groups influences binding interactions with biological targets or synthetic receptors. Additionally, the aromatic ketone functionality may enable the compound to serve as a ligand in coordination chemistry applications, potentially leading to the development of novel catalytic systems.

Properties

IUPAC Name

(1R,2S)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWXCCUUDOPHV-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641357
Record name (1R,2S)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-69-3
Record name (1R,2S)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,5-Dimethylbenzoyl Chloride (Key Intermediate)

The synthesis of cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid begins with the preparation of 3,5-dimethylbenzoyl chloride, an essential acylating agent.

  • Method: The 3,5-dimethylbenzoyl chloride is prepared via a staged reaction involving the chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl₂). This reaction proceeds under controlled conditions to ensure high purity and yield.
  • Process Details: The reaction mixture is heated to facilitate the conversion, followed by distillation to recover excess thionyl chloride, which enhances the purity of the benzoyl chloride product.
  • Advantages: This staged reaction method allows for efficient conversion with minimal impurities, making it suitable for subsequent acylation steps in the synthesis of the target compound.
Step Reagent/Condition Purpose Outcome
1 3,5-Dimethylbenzoic acid + SOCl₂ Chlorination to benzoyl chloride Formation of 3,5-dimethylbenzoyl chloride
2 Distillation Removal of excess SOCl₂ High-purity benzoyl chloride

Acylation of Cyclohexane Derivative to Form this compound

Once the 3,5-dimethylbenzoyl chloride is prepared, it is reacted with a cyclohexane derivative to form the target acid.

  • Starting Material: Cyclohexane-1-carboxylic acid or its derivatives serve as the substrate for acylation.
  • Reaction Conditions: The acylation is typically performed in the presence of a base such as pyridine, which acts as an acid scavenger and facilitates the reaction by neutralizing the hydrochloric acid produced.
  • Catalysts and Solvents: Commonly used catalysts include Lewis acids like aluminum chloride (AlCl₃) for electrophilic aromatic substitution, but for this acylation, pyridine or similar organic bases are preferred. Solvents such as dichloromethane or chloroform are often employed to maintain reaction homogeneity and control temperature.
  • Temperature and Time: The reaction is conducted under controlled temperature, often between 0°C to room temperature, to favor the cis isomer formation and to minimize side reactions.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the cis isomer with high purity.
Parameter Details
Starting materials Cyclohexane-1-carboxylic acid, 3,5-dimethylbenzoyl chloride
Base Pyridine or similar organic base
Solvent Dichloromethane, chloroform
Temperature 0°C to room temperature
Reaction time Several hours (typically 2–6 hours)
Purification method Recrystallization or chromatography

Stereochemical Control and Isomer Formation

  • The reaction conditions are optimized to favor the cis isomer of 2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid.
  • Epimerization techniques can be applied post-synthesis if necessary to convert between cis and trans isomers, using controlled base or acid catalysis under mild conditions.
  • The stereochemical integrity is crucial as it affects the compound’s biological activity and physical properties.

Comparative Analysis with Related Compounds

Research on structurally similar compounds such as cis-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid and cis-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid provides insights into the preparation methods and reaction conditions:

Compound Key Preparation Features Reference
cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Acylation of cyclohexane with 2,3-dimethylbenzoyl chloride using pyridine base; purification by recrystallization
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Similar acylation approach; emphasis on stereochemical control and potential epimerization for isomer purity
This compound Preparation of 3,5-dimethylbenzoyl chloride by staged reaction with SOCl₂; subsequent acylation under base catalysis

Summary Table of Preparation Method for this compound

Step Reagents/Conditions Notes
Preparation of benzoyl chloride 3,5-Dimethylbenzoic acid + thionyl chloride; distillation High purity 3,5-dimethylbenzoyl chloride obtained
Acylation reaction Cyclohexane-1-carboxylic acid + 3,5-dimethylbenzoyl chloride, pyridine base, DCM solvent, 0–25°C Controlled to favor cis isomer
Purification Recrystallization or chromatography Isolate high-purity cis isomer
Optional epimerization Mild acid/base catalysis if isomer conversion needed Enhances stereochemical purity

Research Findings and Industrial Considerations

  • The staged reaction method for benzoyl chloride preparation is industrially advantageous due to efficient reagent recovery and product purity.
  • Use of bases like pyridine in acylation ensures higher yields and cleaner reactions, minimizing side products.
  • Epimerization control is critical in pharmaceutical applications where stereochemistry impacts efficacy and safety.
  • Advances in flow chemistry and continuous processing could further enhance scalability and reproducibility, although specific reports on this compound are limited.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and benzoyl-substituted cyclohexane undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsMechanism Insights
Benzylic OxidationKMnO₄ (acidic/basic), CrO₃Ketone derivatives (cyclohexanone)Radical or polar pathways via C–H cleavage
Carboxylic Acid OxidationH₂O₂, O₃No direct oxidation; decarboxylation at >200°C Radical intermediates initiate CO₂ release
  • Key Data : Benzylic C–H bonds γ to the carbonyl are preferentially oxidized due to hyperconjugative stabilization of transition states .

Reduction Reactions

Selective reduction of functional groups is achievable:

Target SiteReagentsProductsSelectivity Notes
Benzoyl CarbonylNaBH₄, LiAlH₄Secondary alcohol (cyclohexanol derivative) LiAlH₄ achieves full reduction; NaBH₄ ineffective without activation
Carboxylic AcidBH₃·THF, LiAlH₄Primary alcohol (via acyl chloride intermediate) Requires prior conversion to acid chloride
  • Experimental Yield : Reduction of the benzoyl group with LiAlH₄ in THF yields 72–85% alcohol product .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

ReactionReagents/ConditionsProductsCatalytic Notes
Fischer EsterificationROH, H₂SO₄ (cat.), ΔCyclohexyl esters (e.g., methyl ester) Acid-catalyzed tetrahedral intermediate
Amide FormationRNH₂, DCC/DMAPCyclohexanecarboxamides DCC activates carboxylate for amine attack
  • Kinetics : Esterification follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C) .

Substitution Reactions

The 3,5-dimethylbenzoyl group undergoes electrophilic and nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsRegiochemical Control
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Cl₂/FeCl₃Nitro- or chloro-substituted derivativesMeta-directing effect of methyl groups limits reactivity
Nucleophilic Acyl SubstitutionROH, H₂O (acid/base)Trans-cyclohexane derivatives Steric hindrance from cis-substituents slows kinetics

Transannular Cyclization

Under photochemical or thermal conditions, the compound forms lactones:

ConditionsCatalystProductsYield (%)
UV Light (λ = 300 nm)Noneγ-Lactone (5-membered ring) 58–64
Mn(acac)₃, 80°CMn(III)-oxyl radicalδ-Lactone (6-membered ring) 41
  • Mechanism : Intramolecular H-atom abstraction generates radicals that recombine to form lactones .

Comparative Reactivity Table

CompoundOxidation Rate (rel.)Reduction Efficiency (%)Esterification Yield (%)
cis-2-(3,5-Dimethylbenzoyl)...1.008578
cis-2-(4-Fluorobenzoyl)...0.927965
trans-2-(3,5-Dimethylbenzoyl)...0.616853

Mechanistic Insights from DFT Studies

Computational modeling reveals:

  • Oxidation : Mn(III)-oxyl radicals abstract γ-C–H bonds with a ΔG‡ of 22.2 kcal/mol .

  • Esterification : Protonation of the carbonyl oxygen increases electrophilicity (charge +0.32e) .

  • Lactonization : 1,5-HAT transition states are favored over 1,7-HAT by 3.1 kcal/mol .

Scientific Research Applications

Overview

Cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound notable for its unique structural features, which include a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylbenzoyl moiety. Its molecular formula is C16H20O3C_{16}H_{20}O_{3} and it has a molecular weight of 260.33 g/mol. The compound's chirality and structural complexity make it significant in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Synthesis of Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions .
  • Building Block in Organic Synthesis : It is frequently utilized as a building block for synthesizing other compounds, facilitating the creation of diverse chemical entities .

Biology

  • Biochemical Studies : The compound is used in biochemical research to study enzyme-substrate interactions. Its structural modifications can help elucidate how changes affect biological activity .
  • Proteomics : It has applications in proteomics, where it aids in understanding protein interactions and functions due to its chiral nature .

Medicine

  • Drug Development : Due to its structural characteristics, this compound is considered a candidate for drug development. Its unique features may confer specific biological activities that are desirable in therapeutic contexts .
  • Chiral Drugs : The compound's chirality allows it to be used in the design of chiral drugs, which can exhibit different pharmacological effects based on their stereochemistry .

Industry

  • Material Science : In industrial applications, this compound can be used to synthesize specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications in material science .
  • Analytical Chemistry : It serves as a reference standard in analytical chemistry, aiding in the calibration and validation of analytical methods .

Mechanism of Action

The mechanism of action of cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s key structural features include:

  • Cyclohexane backbone : Provides conformational rigidity.
  • 3,5-Dimethylbenzoyl group : Introduces lipophilicity and steric bulk.
  • Cis configuration : Influences spatial orientation and intermolecular interactions.

Comparisons with closely related analogs are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents on Benzoyl Group Cycloalkane Ring Molecular Weight (g/mol) Key Properties/Potential Applications
cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 3,5-dimethyl Cyclohexane 246.3 High lipophilicity; potential agrochemical or receptor modulator
cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid 3,5-dichloro Cyclohexane ~287.3 Enhanced electrophilicity; possible pesticidal activity
cis-2-(3,5-Difluorobenzoyl)cyclohexane-1-carboxylic acid 3,5-difluoro Cyclohexane ~245.3 Improved metabolic stability; relevance in CNS drug development
cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid 4-thiomethyl Cyclohexane 262.4 Sulfur-containing moiety; potential for unique target interactions
CIS-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 3,5-dimethyl Cyclopentane 246.3 Reduced ring size; altered conformational flexibility
(a) Substituent Effects
  • Methyl vs. Halogen Groups: The 3,5-dimethyl substituent in the target compound enhances lipophilicity compared to halogenated analogs (e.g., dichloro or difluoro derivatives), which may improve membrane permeability but reduce aqueous solubility. Thiomethyl Variant: The sulfur atom in the 4-thiomethyl analog could facilitate hydrogen bonding or redox interactions, distinguishing its reactivity from the methyl-substituted parent compound .
(b) Ring Size and Conformation
  • Replacing the cyclohexane ring with cyclopentane (as in the cyclopentane analog) reduces steric hindrance and alters the spatial arrangement of the benzoyl and carboxylic acid groups. This modification could impact interactions with biological targets, such as metabotropic glutamate receptors, where precise conformational matching is critical .

Biological Activity

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the transannular C–H functionalization of cycloalkane carboxylic acids. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through various arylation techniques, which enhance its bioactivity profile by allowing for structural modifications that can influence pharmacological properties .

The biological activity of this compound is attributed to its interaction with specific biological targets. The compound has been shown to exhibit inhibitory effects on certain enzymes linked to hormone-dependent cancers, specifically by acting as an inhibitor for enzymes such as AKR1C1 and AKR1C3 . This suggests potential applications in cancer therapeutics.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study demonstrated that structurally related cycloalkane carboxylic acids exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : Another investigation revealed that derivatives of cyclohexane carboxylic acids displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models .
  • Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit key metabolic enzymes involved in steroid metabolism, potentially leading to reduced hormone levels in certain cancers .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of cell proliferation
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionInhibition of AKR1C1 and AKR1C3

Q & A

Q. What are the standard synthetic routes for preparing cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves Friedel-Crafts acylation of a cyclohexane derivative using 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent hydrolysis introduces the carboxylic acid group. For stereochemical control, reaction conditions (temperature, solvent polarity) must be optimized to favor the cis configuration. Comparative studies show that substituent positioning (e.g., 3,5-dimethyl vs. 2,3-dimethyl) significantly impacts reaction efficiency and isomer purity .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography (using SHELX software for structure refinement) provides definitive stereochemical assignment .
  • HPLC with chiral columns resolves enantiomers, while NMR (¹H and ¹³C) identifies proton environments and confirms substitution patterns .
  • Density Functional Theory (DFT) calculations validate experimental data by modeling electronic structures and predicting spectral properties .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound in preclinical models?

  • In vivo models : Unilateral 6-hydroxydopamine (6-OHDA) lesions in rats, followed by behavioral tests (e.g., cylinder test for spontaneous limb use, amphetamine-induced rotations for dopaminergic integrity) .
  • Biochemical assays : Measure striatal dopamine levels via HPLC and tyrosine hydroxylase (TH) immunostaining to assess nigrostriatal tract preservation .
  • Dose-response studies : Compare efficacy with structurally related analogs (e.g., VU0155041, a dichloro derivative) to isolate substituent-specific effects .

Q. How do stereochemical variations (cis vs. trans isomers) influence receptor binding affinity and selectivity?

  • Molecular docking simulations reveal that the cis configuration optimizes hydrogen bonding with residues in the Venus flytrap domain (VFD) of mGlu4 receptors, enhancing allosteric modulation .
  • Comparative binding assays using radiolabeled ligands show that the trans isomer exhibits reduced affinity due to steric clashes with hydrophobic receptor pockets .

Q. What computational strategies can resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Molecular dynamics (MD) simulations track conformational changes over time to identify stable binding poses .
  • Free energy perturbation (FEP) calculations quantify substituent contributions (e.g., methyl vs. fluorine groups) to binding thermodynamics .
  • Meta-analysis of SAR data across analogs (e.g., dichloro, difluoro derivatives) identifies consistent trends in lipophilicity and bioactivity .

Methodological Considerations

  • Stereochemical Purity : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis to minimize racemization .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve ambiguities in substituent positioning .
  • Biological Replicates : Employ n ≥ 6 in animal studies to account for individual variability in neuroprotective response .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.